molecular formula C22H16BrN3O3 B11945279 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 853318-75-9

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11945279
CAS No.: 853318-75-9
M. Wt: 450.3 g/mol
InChI Key: PFFJUVIUALVPAQ-UHFFFAOYSA-N
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Description

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl moiety.

    Reduction: Reduction reactions may target the quinazolinone core or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting cancer, inflammation, or microbial infections.

    Biological Studies: Investigation of its biological activity and mechanism of action in various cell lines and animal models.

    Chemical Biology: Use as a tool compound to study specific biological pathways or molecular targets.

    Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological activity. Generally, compounds in the quinazolinone family exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The bromo and phenoxyphenyl groups may enhance binding affinity or selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the bromo and phenoxyphenyl groups, which may result in different biological activity.

    6-Bromo-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but lacks the phenoxyphenyl group.

    N-(4-Phenoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but lacks the bromo group.

Uniqueness

The presence of both the bromo and phenoxyphenyl groups in 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide may confer unique properties, such as enhanced biological activity, improved selectivity for molecular targets, or increased stability.

Properties

CAS No.

853318-75-9

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H16BrN3O3/c23-15-6-11-20-19(12-15)22(28)26(14-24-20)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27)

InChI Key

PFFJUVIUALVPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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